2-(2-Cyclopentylethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Cyclopentylethyl)morpholine is a chemical compound with the molecular formula C11H21NO. It is a derivative of morpholine, featuring a cyclopentyl group attached to the ethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclopentylethyl)morpholine typically involves the reaction of morpholine with 2-cyclopentylethyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of morpholine attacks the carbon atom of the bromide, displacing the bromine atom and forming the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclopentylethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2-(2-Cyclopentylethyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Cyclopentylethyl)morpholine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, used widely in various applications.
N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.
2-(2-Cyclohexylethyl)morpholine: A similar compound with a cyclohexyl group instead of a cyclopentyl group
Uniqueness
2-(2-Cyclopentylethyl)morpholine is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications .
Properties
Molecular Formula |
C11H21NO |
---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
2-(2-cyclopentylethyl)morpholine |
InChI |
InChI=1S/C11H21NO/c1-2-4-10(3-1)5-6-11-9-12-7-8-13-11/h10-12H,1-9H2 |
InChI Key |
ZUBOXEHTWJXDLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC2CNCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.